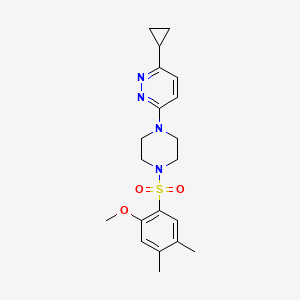

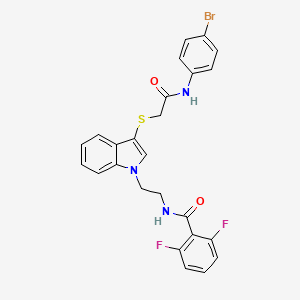

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-(4-Isopropoxybenzamido)thiophene-3-carboxamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Isopropoxybenzamido)thiophene-3-carboxamide” are not explicitly provided in the available resources .Aplicaciones Científicas De Investigación

Analogues as Lead Structures for Medicinal Applications

Research on thiophene derivatives, such as those related to "2-(4-Isopropoxybenzamido)thiophene-3-carboxamide," has shown significant promise in the development of new therapeutic agents. For example, studies on 2'-benzamido-2'-deoxyadenosine analogues have revealed potential lead structures for the treatment of sleeping sickness by inhibiting trypanosomal glyceraldehyde phosphate dehydrogenase (Calenbergh et al., 1994). This highlights the potential of thiophene derivatives in targeting specific biological pathways.

Antimycobacterial Activity

Derivatives of thiophene have been synthesized and evaluated for their antimycobacterial properties. A study found that certain thiophene carboxamide derivatives were highly active against Mycobacterium tuberculosis, offering a more potent alternative to existing treatments such as Ethambutol and Ciprofloxacin (Nallangi et al., 2014). This suggests that compounds like 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide could be explored for their potential antimicrobial effects.

Histone Deacetylase Inhibition

Thiophene derivatives have also been investigated for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, incorporating thiophene units, showed promising antiproliferative activity against cancer cell lines, suggesting a potential application in developing anticancer therapies (Jiao et al., 2009).

Corrosion Inhibition

In the field of materials science, thiophene derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Research indicates that methoxy-substituted phenylthienyl benzamidines are effective in preventing corrosion of carbon steel in hydrochloric acid medium, pointing to applications in protecting industrial materials (Fouda et al., 2020).

Photophysical Properties for Material Science

Thiophene derivatives exhibit unique photophysical properties, making them suitable for applications in optoelectronic devices. The synthesis and study of 2-amino-3-carboxamide-1,1′-biaryls and related compounds demonstrate potential for creating materials with desirable emission characteristics for use in electronic displays and lighting (Novanna et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Propiedades

IUPAC Name |

2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-9(2)20-11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-21-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXIDTQEMBQTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)